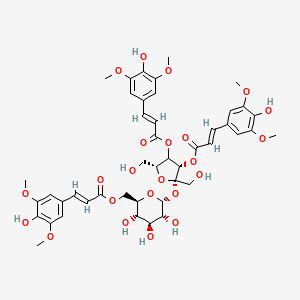
DODECYLMETHYLSILOXANE-HYDROXYPOLYALKYLENEOXYPROPYL METHYLSILOXANE COPOLYMER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecylmethylsiloxane-hydroxypolyalkyleneoxypropyl methylsiloxane copolymer: is an organic silicon compound characterized by alternating silicon and oxygen atoms, with side chains of dodecylmethyl and hydroxypolyalkyleneoxypropyl groups. This compound is typically a colorless or pale yellow liquid with low viscosity, excellent temperature stability, and chemical stability .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of dodecylmethylsiloxane-hydroxypolyalkyleneoxypropyl methylsiloxane copolymer generally involves the condensation of organosilicon compounds or the direct formation of silicon-oxygen bonds. The specific synthetic routes and reaction conditions can vary, but they typically involve the use of catalysts and controlled reaction environments to ensure the desired molecular structure and properties .
Industrial Production Methods: In industrial settings, the production of this copolymer often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may include steps such as purification and distillation to achieve the desired purity and consistency of the final product .
化学反应分析
Types of Reactions: Dodecylmethylsiloxane-hydroxypolyalkyleneoxypropyl methylsiloxane copolymer can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce silanol groups, while substitution reactions can introduce new functional groups into the copolymer .
科学研究应用
Chemistry: In chemistry, this copolymer is used as a chemical intermediate in the synthesis of other compounds. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers .
Biology: In biological research, this compound can be used to modify surfaces and create biocompatible materials. Its stability and low toxicity make it suitable for applications in cell culture and tissue engineering .
Medicine: In medicine, dodecylmethylsiloxane-hydroxypolyalkyleneoxypropyl methylsiloxane copolymer is used in the formulation of drug delivery systems. Its ability to form stable emulsions and its biocompatibility make it an ideal candidate for delivering therapeutic agents .
Industry: In industrial applications, this copolymer is used as an additive in coatings, textiles, and dyes. Its properties enhance the performance and durability of these materials, making it a valuable component in various manufacturing processes .
作用机制
The mechanism by which dodecylmethylsiloxane-hydroxypolyalkyleneoxypropyl methylsiloxane copolymer exerts its effects involves its interaction with molecular targets and pathways. The copolymer’s structure allows it to form stable interactions with other molecules, facilitating chemical reactions and enhancing the properties of materials. The specific molecular targets and pathways can vary depending on the application, but they often involve the formation of stable silicon-oxygen bonds and the modification of surface properties .
相似化合物的比较
- Laurylmethicone copolyol
- Dodecylmethylsiloxane-hydroxypolyalkyleneoxypropylmethylsiloxane copolymer (1000-4000 cSt)
Uniqueness: Dodecylmethylsiloxane-hydroxypolyalkyleneoxypropyl methylsiloxane copolymer is unique due to its specific combination of dodecylmethyl and hydroxypolyalkyleneoxypropyl groups. This combination provides the copolymer with a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its low viscosity and excellent stability further distinguish it from similar compounds .
属性
CAS 编号 |
145686-74-4 |
|---|---|
分子式 |
C10H11FN2O |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



